Cas no 1805661-88-4 (2-Cyano-3-ethyl-6-mercaptobenzenesulfonyl chloride)

2-Cyano-3-ethyl-6-mercaptobenzenesulfonyl chloride is a specialized sulfonyl chloride derivative featuring both cyano and mercapto functional groups, making it a versatile intermediate in organic synthesis. Its reactive sulfonyl chloride moiety allows for efficient incorporation into sulfonamide or sulfonate frameworks, while the mercapto group offers additional reactivity for thiol-based modifications. The ethyl and cyano substituents enhance its stability and selectivity in coupling reactions. This compound is particularly valuable in pharmaceutical and agrochemical research, where precise functionalization is critical. Its well-defined structure ensures consistent performance in nucleophilic substitution and cross-coupling reactions, making it a reliable choice for advanced synthetic applications.
2-Cyano-3-ethyl-6-mercaptobenzenesulfonyl chloride structure
1805661-88-4 structure
商品名:2-Cyano-3-ethyl-6-mercaptobenzenesulfonyl chloride
CAS番号:1805661-88-4
MF:C9H8ClNO2S2
メガワット:261.74831867218
CID:5010463

2-Cyano-3-ethyl-6-mercaptobenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-Cyano-3-ethyl-6-mercaptobenzenesulfonyl chloride
    • インチ: 1S/C9H8ClNO2S2/c1-2-6-3-4-8(14)9(7(6)5-11)15(10,12)13/h3-4,14H,2H2,1H3
    • InChIKey: JAYFYJJLIHBXFE-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1=C(C=CC(=C1C#N)CC)S)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 367
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 67.3

2-Cyano-3-ethyl-6-mercaptobenzenesulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010002146-1g
2-Cyano-3-ethyl-6-mercaptobenzenesulfonyl chloride
1805661-88-4 97%
1g
1,504.90 USD 2021-07-06

2-Cyano-3-ethyl-6-mercaptobenzenesulfonyl chloride 関連文献

2-Cyano-3-ethyl-6-mercaptobenzenesulfonyl chlorideに関する追加情報

Comprehensive Overview of CAS No. 1805661-88-4: 2-Cyano-3-Ethyl-6-Mercaptobenzenesulfonyl Chloride

CAS No. 1805661-88-4, chemically identified as 2-cyano-3-ethyl-6-mercaptobenzenesulfonyl chloride, represents a structurally unique organic compound with significant potential in advanced chemical synthesis and pharmaceutical research. The molecule combines a benzenesulfonyl chloride scaffold with a cyano group, an ethyl chain, and a thiol (mercapto) functionality, creating a multifunctional platform for targeted chemical transformations. Recent studies have highlighted its role in the development of novel heterocyclic scaffolds, particularly in the design of bioactive molecules with enhanced solubility and metabolic stability.

The structural diversity of 2-cyano-3-methylbenzenesulfonamide derivatives has been extensively explored in medicinal chemistry, where sulfonamide moieties are known to interact with key biological targets such as carbonic anhydrase and various kinases. In the case of CAS No. 1805661-88-4, the presence of the cyano group introduces additional electronic effects that modulate reactivity and selectivity during conjugation reactions. The ethyl substituent further enhances lipophilicity while maintaining compatibility with aqueous environments—a critical factor for drug delivery systems.

Recent advancements in synthetic methodologies have demonstrated the utility of benzenesulfonyl chloride derivatives as electrophilic coupling agents in cross-coupling reactions. Notably, the thiol functionality in CAS No. 1805661-88-4 enables its participation in Michael addition and nucleophilic substitution pathways, making it a valuable intermediate for constructing complex molecular architectures. A 2023 study published in *Organic Letters* reported the application of similar sulfonamide-based compounds in the synthesis of thiazole-containing antifungal agents, underscoring their pharmacological relevance.

The reactivity profile of CAS No. 1805661-88-4 is further influenced by its electron-withdrawing cyano group (–C≡N) and electron-donating ethyl substituent (–CH₂CH₃). This dual electronic effect creates a polarized aromatic system that facilitates selective functionalization at specific positions on the benzene ring. Researchers have leveraged this property to develop site-specific modifications for applications ranging from materials science to enzyme inhibition studies.

In terms of synthetic accessibility, the compound can be prepared through sequential functionalization of benzenesulfonic acid derivatives using modern catalytic protocols. A notable approach involves palladium-catalyzed C–S bond formation followed by chlorosulfonation to introduce the sulfonyl chloride functionality. This method aligns with green chemistry principles by minimizing byproduct formation and improving atom economy—a critical consideration for sustainable chemical production.

The unique combination of functionalities in CAS No. 1805661-88-4 has also attracted attention in analytical chemistry applications. The thiol group provides distinct spectroscopic signatures under techniques such as FTIR and NMR, enabling precise structural characterization even at low concentrations. This property is particularly valuable for quality control processes in pharmaceutical manufacturing where trace impurity detection is essential.

Evolving research trends indicate that compounds containing both sulfonyl chloride and mercapto moieties are being explored for their ability to form disulfide bridges under controlled conditions. These dynamic covalent bonds are being utilized in smart materials development, including stimuli-responsive polymers and self-healing coatings—areas that have seen exponential growth since 2022 due to advances in computational modeling techniques.

The pharmacological potential of related compounds has been validated through high-throughput screening campaigns targeting G protein-coupled receptors (GPCRs) and ion channels. While specific data on CAS No. 1805661-88-4 remains limited due to its recent introduction into scientific literature, preliminary toxicity assessments on analogous structures suggest favorable safety profiles when properly functionalized—a crucial requirement for clinical translation.

In materials science contexts, researchers have demonstrated that benzenesulfonyl chloride derivatives can serve as crosslinking agents for polymer networks requiring enhanced thermal stability. The incorporation of cyano groups into these systems introduces additional hydrogen bonding opportunities that improve mechanical properties without compromising processability—a feature highly desirable for industrial applications.

The emergence of machine learning algorithms capable of predicting reaction outcomes has further accelerated research involving complex molecules like CAS No. 1805661-88-4. By analyzing vast datasets from retrosynthetic analysis tools, scientists can now identify optimal synthetic routes with unprecedented accuracy while minimizing experimental iterations—an approach that has reduced development timelines by up to 40% according to recent industry reports.

Ongoing investigations into biocatalytic transformations using engineered enzymes suggest promising avenues for enantioselective synthesis of chiral variants containing both sulfonyl and mercapto functionalities. These developments align with growing industry demands for optically pure compounds required in asymmetric drug synthesis programs targeting central nervous system disorders.

In summary, CAS No. 1805661-88-4 exemplifies how strategic placement of multiple reactive groups within a single aromatic framework can unlock diverse chemical applications across multiple disciplines—from precision medicine to advanced materials engineering—positioning it as a key player in next-generation chemical innovation initiatives.

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